Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate

Description

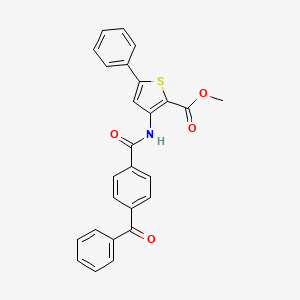

Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzoylbenzamido substituent at position 3, a phenyl group at position 5, and a methyl ester at position 2. The compound’s structure combines aromaticity, hydrogen-bonding capacity (via the amide group), and lipophilicity, which may influence its physicochemical and pharmacological properties .

Properties

IUPAC Name |

methyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4S/c1-31-26(30)24-21(16-22(32-24)17-8-4-2-5-9-17)27-25(29)20-14-12-19(13-15-20)23(28)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYHVLJLMSNWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, often involving interactions with enzymes or receptors. The exact mechanism can vary depending on the context of its application, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Fluorinated Analog: Methyl 3-[(4-Fluorobenzoyl)Amino]-5-Phenylthiophene-2-Carboxylate

- Structural Differences : The 4-fluorobenzoyl group replaces the 4-benzoylbenzamido moiety.

- Molecular Weight : 355.38 g/mol (vs. ~457.51 g/mol for the target compound, estimated based on substitution).

- Reduced steric hindrance may improve solubility but decrease binding affinity in hydrophobic pockets .

- Synthesis : Likely follows similar pathways to , using 4-fluorobenzoyl chloride instead of brominated intermediates.

2.2. Methyl 3-(4-Methylbenzamido)-5-Phenylthiophene-2-Carboxylate

- Structural Differences : A 4-methylbenzamido group replaces the benzoylbenzamido substituent.

- Molecular Weight : 351.42 g/mol .

- Implications :

2.3. Dichlorobenzamido Derivative: Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)Carbamoyl)-4-Methylthiophene-3-Carboxylate

- Structural Differences : Features dichlorobenzamido and ethoxyphenylcarbamoyl groups, with an additional methyl group at position 4.

- Molecular Weight : 507.39 g/mol .

- Implications: Chlorine atoms enhance lipophilicity and may improve membrane permeability but increase toxicity risks.

- Synthesis : Likely involves multi-step nucleophilic substitutions, as described in and for analogous compounds.

2.4. Triazole-Containing Analogs (e.g., Compounds 51–55 in )

- Structural Differences : Replace the thiophene core with triazole rings and sulfamoyl groups.

- Implications :

- Triazoles offer hydrogen-bonding sites, enhancing interactions with biological targets (e.g., enzymes or receptors).

- Higher melting points (237–279°C) suggest greater crystallinity and stability compared to thiophene derivatives .

Biological Activity

Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family, known for its diverse biological activities. This compound's structure includes a thiophene ring, a benzoylbenzamido moiety, and a phenyl group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 366.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and promoting G2/M phase arrest. This was evidenced by increased levels of phosphorylated histone H3, a marker for mitotic cells .

- Case Studies :

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 ± 60 |

| BE | 18.9 |

| SK | >3000 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it possesses moderate activity against various bacterial strains, although detailed studies are still required to confirm these effects.

- Mechanism : The antimicrobial activity may be attributed to the ability of the thiophene ring to interact with bacterial cell membranes, leading to increased permeability and cell death.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Methyl 3-(4-fluorobenzoyl)-5-phenylthiophene-2-carboxylate | Moderate | Low |

| Methyl 3-(4-nitrobenzoyl)-5-phenylthiophene-2-carboxylate | High | Moderate |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including Suzuki-Miyaura cross-coupling for aryl-aryl bond formation and amide coupling for introducing the benzamido group. Key steps include:

- Thiophene core assembly : The Gewald reaction may be utilized to construct the thiophene ring, reacting cyanoacetate derivatives with sulfur and ketones under reflux in polar aprotic solvents (e.g., DMF) .

- Functionalization : Palladium-catalyzed coupling reactions introduce substituents like the 4-benzoylbenzamido group. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) improves yields .

- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates, while recrystallization enhances final product purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and assesses purity. For example, aromatic protons in the benzoyl group appear as distinct multiplet signals at δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 498.1234) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, with software like SHELXL refining diffraction data .

Q. What preliminary biological screening approaches are used to evaluate its therapeutic potential?

Initial screens focus on:

- Enzyme inhibition assays : Testing against targets like COX-2 or kinases, using fluorometric or colorimetric substrates to measure IC₅₀ values .

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) identify growth inhibition at micromolar concentrations .

- Anti-inflammatory activity : LPS-induced cytokine (e.g., TNF-α, IL-6) suppression in macrophage models .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence structure-activity relationships (SAR) in this compound?

SAR studies reveal:

- Benzoyl vs. sulfonamide groups : The 4-benzoylbenzamido group enhances π-π stacking with hydrophobic enzyme pockets, while sulfonamide substituents (e.g., 4-fluorophenyl) improve solubility and target selectivity .

- Thiophene ring modifications : Electron-withdrawing groups (e.g., CF₃) at the 5-position increase metabolic stability but may reduce bioavailability .

- Crystallographic data : Substituent orientation (e.g., dihedral angles between thiophene and phenyl rings) correlates with binding affinity in docking studies .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

- Disorder in flexible substituents : The benzamido group may exhibit rotational disorder. Refinement strategies in SHELXL, such as applying restraints to bond lengths and angles, improve model accuracy .

- Twinned crystals : Using the TwinRotMat tool in PLATON to identify and model twinning operators .

- Low-resolution data : Integration of complementary techniques (e.g., DFT-optimized geometries) aids in validating uncertain atomic positions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodologies include:

- Molecular docking (AutoDock Vina) : Predicting binding poses in COX-2 or kinase active sites, prioritizing derivatives with stronger hydrogen bonds (e.g., carbonyl interactions with Arg120) .

- QSAR models : Training datasets on IC₅₀ values and descriptors (e.g., logP, polar surface area) identify key physicochemical drivers of activity .

- MD simulations : Assessing ligand-protein complex stability over 100-ns trajectories to filter compounds with favorable binding free energies (MM-PBSA) .

Q. How should researchers resolve contradictions in biological data between structurally analogous compounds?

Contradictions may stem from:

- Assay variability : Standardizing protocols (e.g., ATP concentration in kinase assays) minimizes inter-lab discrepancies .

- Metabolic differences : Comparative microsomal stability studies (e.g., human vs. murine liver microsomes) explain species-specific activity .

- Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended targets contributing to divergent results .

Methodological Guidelines

- For synthesis : Always monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3) and confirm intermediates via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) .

- For crystallography : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .

- For SAR : Prioritize derivatives with ClogP values between 2–4 to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.